molecular formula C23H25N3O3S2 B2356529 N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941938-15-4

N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2356529
CAS RN: 941938-15-4
M. Wt: 455.59
InChI Key: NYKXKSFLGZQKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Conformations and Hydrogen Bonding

    Derivatives of N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibit different molecular conformations and hydrogen bonding, which are crucial for their biological activities. For instance, similar compounds have been studied for their hydrogen bonding in different dimensions, influencing their structural and functional properties (Narayana et al., 2016).

  • Crystal Structures

    The crystal structures of compounds similar to N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide are explored to understand their physical and chemical properties. Such structural analyses are essential for designing drugs with specific pharmacological profiles (Galushchinskiy et al., 2017).

  • Antitumor Activity

    Derivatives of this compound have been investigated for their potential antitumor activity. Research has found that certain compounds with a similar structure exhibit considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

  • Synthesis for Medical Imaging

    These compounds have also been used in the synthesis of tracers for positron emission tomography (PET), which aids in medical imaging and diagnostics (Gao et al., 2016).

  • Inhibitory Activity on Enzymes

    Some derivatives show strong inhibitory activity on specific enzymes, which is important for developing treatments for various diseases. For example, certain compounds with a 4-methoxyphenyl group demonstrated strong inhibitory activity on the COX-2 enzyme (Ertas et al., 2022).

  • Antimicrobial and Antifungal Activities

    These compounds have been explored for their antimicrobial and antifungal properties. Some derivatives showed significant activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Saravanan et al., 2010).

  • Antiviral and Anticancer Properties

    Certain derivatives have demonstrated selective inhibition of leukemia cell lines and antiviral activity against specific virus strains, highlighting their potential in antiviral and anticancer therapeutics (Havrylyuk et al., 2013).

properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-15(2)16-4-6-17(7-5-16)24-21(27)12-19-13-30-23(26-19)31-14-22(28)25-18-8-10-20(29-3)11-9-18/h4-11,13,15H,12,14H2,1-3H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKXKSFLGZQKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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